molecular formula C8H13NO2 B054388 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one CAS No. 114581-80-5

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one

Cat. No. B054388
M. Wt: 155.19 g/mol
InChI Key: QQYACVGEJZOCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one, also known as TEMPO, is a stable free radical that has been widely used in various scientific research applications. This compound has gained significant attention due to its unique properties, including its ability to act as a powerful oxidizing agent and its potential use as a catalyst in organic synthesis. In

Mechanism Of Action

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one acts as a stable free radical that can accept and donate electrons, making it an excellent oxidizing agent. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and amines. The oxidation reaction proceeds through a single-electron transfer mechanism, where 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one accepts an electron from the substrate, forming a radical intermediate that can undergo further oxidation.

Biochemical And Physiological Effects

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress and damage. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient reagent for oxidation reactions. It is also relatively inexpensive and readily available. However, 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has some limitations, including its limited solubility in nonpolar solvents and its potential to form dimers and oligomers, which can affect the reaction kinetics.

Future Directions

There are several future directions for the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in scientific research. One area of interest is the development of new catalytic systems based on 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one for the oxidation of organic compounds. Another area of interest is the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the modification of biomolecules, such as proteins and nucleic acids, is an area of active research.

Synthesis Methods

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can be synthesized via a simple and efficient method using a mixture of sodium hypochlorite and 2,2,6,6-tetramethylpiperidine-1-oxyl (2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one) in water. The reaction proceeds under mild conditions and results in high yields of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one. The purity of the product can be further improved by recrystallization from ethanol.

Scientific Research Applications

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. It can act as a powerful oxidizing agent and can be used as a catalyst in the oxidation of alcohols to aldehydes and ketones. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can also be used as a mediator in the oxidation of lignin, a complex polymer found in plant cell walls, to produce valuable chemicals and materials.

properties

CAS RN

114581-80-5

Product Name

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one

InChI

InChI=1S/C8H13NO2/c1-5-7(10)11-6(2)8(3,4)9-5/h6H,1-4H3

InChI Key

QQYACVGEJZOCIH-UHFFFAOYSA-N

SMILES

CC1C(N=C(C(=O)O1)C)(C)C

Canonical SMILES

CC1C(N=C(C(=O)O1)C)(C)C

synonyms

2H-1,4-Oxazin-2-one, 5,6-dihydro-3,5,5,6-tetramethyl-

Origin of Product

United States

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